ABI-231-10bb
Description
Overview of Microtubules as Fundamental Cellular Structures and Therapeutic Targets
Microtubules are dynamic, filamentous polymers that are integral components of the eukaryotic cytoskeleton. frontiersin.orgnih.gov Composed of α- and β-tubulin heterodimers, these hollow cylinders are involved in a myriad of essential cellular functions. frontiersin.orgnih.gov These include maintaining cell structure and shape, facilitating intracellular transport of organelles and vesicles, and enabling cell motility. frontiersin.orgnih.gov A particularly critical role of microtubules is the formation of the mitotic spindle during cell division, which is responsible for the accurate segregation of chromosomes into daughter cells. nih.govnih.gov
The highly dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. frontiersin.org Disruption of this dynamic instability can lead to mitotic arrest and, ultimately, programmed cell death (apoptosis). nih.govnih.gov Because cancer is characterized by uncontrolled cell proliferation, microtubules have become one of the most successful and validated targets for anticancer drug development. nih.govnih.govnih.gov
Classification and Biological Significance of Microtubule-Targeting Agents (MTAs)
Microtubule-Targeting Agents (MTAs) are a broad class of chemical compounds that interfere with the normal function of microtubules. numberanalytics.com They are generally classified into two major groups based on their mechanism of action:
Microtubule-Stabilizing Agents (MSAs): This group, which includes the well-known taxanes (e.g., paclitaxel (B517696) and docetaxel), enhances microtubule polymerization and stabilizes the polymers against disassembly. nih.govnumberanalytics.com This stabilization suppresses microtubule dynamics, leading to mitotic arrest. nih.gov
Microtubule-Destabilizing Agents (MDAs): This group inhibits microtubule polymerization and can lead to the disassembly of existing microtubules. numberanalytics.commdpi.com These agents typically bind to different sites on the tubulin dimer than stabilizers. mdpi.com
MTAs have been instrumental in cancer chemotherapy for decades, forming the basis of treatment for numerous solid tumors and hematological malignancies. nih.govmdpi.com Their biological significance lies in their ability to halt the cell cycle in rapidly dividing cancer cells, making them a cornerstone of modern oncology. nih.gov
Introduction to Colchicine (B1669291) Binding Site Inhibitors (CBSIs) as a Distinct Class of MTAs
Within the class of microtubule-destabilizing agents, Colchicine Binding Site Inhibitors (CBSIs) represent a distinct and significant group. drugbank.com These molecules exert their effect by binding to a specific pocket on β-tubulin, known as the colchicine binding site, which is located at the interface between the α- and β-tubulin subunits. acs.orgnih.govnih.gov
The binding of a CBSI to this site inhibits tubulin polymerization. drugbank.comacs.org It is understood that this interaction induces a conformational change in the tubulin dimer, resulting in a curved structure that is incompatible with incorporation into the straight microtubule lattice. nih.govnih.gov This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. acs.orgresearchgate.net Although colchicine itself is too toxic for use as a cancer therapeutic, its binding site is a major focus for the development of new, structurally diverse anticancer agents. nih.govnih.gov
Contextualization of ABI-231 as a Lead Compound within CBSI Research
ABI-231 (also known as Sabizabulin or VERU-111) is a potent, orally bioavailable Colchicine Binding Site Inhibitor that has emerged as a significant lead compound in cancer research. researchgate.netacs.orgtandfonline.com It is based on a 2-aryl-4-benzoyl-imidazole (ABI) scaffold and has demonstrated powerful antiproliferative effects. researchgate.netbiorxiv.org Extensive studies have shown that ABI-231 effectively inhibits tubulin polymerization by interacting with the colchicine binding site. acs.orgpdbj.org With an average half-maximal inhibitory concentration (IC50) in the low nanomolar range across various cancer cell lines, ABI-231 has established itself as a highly potent MTA. researchgate.netmdpi.com Its development and entry into clinical trials for cancers such as prostate and breast cancer underscore the therapeutic potential of this chemical scaffold. tandfonline.comacs.org
Significance of ABI-231-10bb as a Potent Analogue of ABI-231
Building on the success of ABI-231, researchers have pursued structure-activity relationship (SAR) studies to develop even more potent analogues. researchgate.netacs.org Guided by the crystal structure of ABI-231 complexed with tubulin, modifications were made to the compound's indole (B1671886) moiety, leading to the discovery of several new analogues, most notably this compound (referred to simply as 10bb in some literature). acs.orgaacrjournals.org
This compound was designed with the hypothesis that altering the indole ring could enhance its molecular interactions within the colchicine binding site. researchgate.netacs.org This rational design proved successful, as confirmed by X-ray crystallography showing improved interactions with tubulin. researchgate.netacs.org In vitro studies demonstrated that this compound is a more potent inhibitor of cancer cell proliferation than its parent compound in certain cell lines. mdpi.com Furthermore, it has shown significant activity in inhibiting tumor growth and metastasis in preclinical models. researchgate.netacs.org A key finding is its ability to overcome paclitaxel resistance, highlighting its potential to treat tumors that have stopped responding to other MTAs. acs.orgacs.org
Table 1: Comparative In Vitro Antiproliferative Activity (IC50, nM) of ABI-231 and Analogue 10bb in Melanoma Cell Lines
| Compound | A375 | WM164 | MI4 |
| ABI-231 | 7.9 | 6.1 | 5.8 |
| This compound | 3.2 | 1.7 | 2.5 |
| This table presents the half-maximal inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value signifies greater potency. Data sourced from Chen et al. mdpi.com |
Table 2: In Vitro Metabolic Stability of this compound
| Species | Liver Microsome Half-Life (t½, min) |
| Mouse | > 60 |
| Rat | > 60 |
| Human | > 60 |
| This table shows the metabolic stability of this compound when incubated with liver microsomes from different species. A longer half-life indicates greater stability. Based on these results, this compound was selected for in vivo studies. Data sourced from Wang et al. acs.org |
Research demonstrates that this compound effectively disrupts tubulin polymerization, promotes the fragmentation of the microtubule network, and inhibits cancer cell migration. acs.orgacs.org Its excellent in vitro potency and high metabolic stability made it a prime candidate for further in vivo evaluation, where it has shown significant efficacy. acs.org
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 |
IUPAC Name |
(2-(1H-Indol-4-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H19N3O4/c1-26-17-9-12(10-18(27-2)20(17)28-3)19(25)16-11-23-21(24-16)14-5-4-6-15-13(14)7-8-22-15/h4-11,22H,1-3H3,(H,23,24) |
InChI Key |
WDMPGPZDSGODDF-UHFFFAOYSA-N |
SMILES |
O=C(C1=CNC(C2=CC=CC3=C2C=CN3)=N1)C4=CC(OC)=C(OC)C(OC)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABI-231-10bb |
Origin of Product |
United States |
Molecular and Structural Basis of Abi 231 10bb Interaction with Tubulin
Identification of Tubulin as the Primary Molecular Target of ABI-231-10bb
This compound, also referred to as 10bb in some studies, has been identified as a potent inhibitor of tubulin. acs.orgacs.orgnih.govresearchgate.net Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in various cellular processes, including cell division, migration, and intracellular transport. cellsignal.com The identification of tubulin as the primary molecular target highlights this compound's potential to interfere with these fundamental cellular functions. Studies have shown that ABI-231 and its analogues, including 10bb, interact with the colchicine (B1669291) binding site on tubulin. acs.orgacs.orgnih.govresearchgate.net
Characterization of the Colchicine Binding Site Interaction
This compound exerts its effects by binding to the colchicine binding site on the tubulin dimer. acs.orgacs.orgnih.govresearchgate.net This site is a well-characterized target for a class of antimitotic agents that inhibit tubulin polymerization. researchgate.netacs.org The interaction of compounds at this site typically leads to the disruption of microtubule assembly and dynamics. acs.orgacs.orgnih.govresearchgate.net
High-Resolution Structural Analysis of Compound-Tubulin Complexes
High-resolution structural studies, particularly X-ray crystallography, have been instrumental in elucidating the precise binding mode of this compound with tubulin. acs.orgacs.orgnih.govmedchemexpress.comfishersci.pt
X-ray crystallography has provided detailed insights into how this compound binds to the tubulin protein. Crystal structures of tubulin in complex with this compound (PDB code 6O5M), its parent compound ABI-231 (PDB code 6O61), and another analogue 10ab (PDB code 6O5N) have been determined. acs.orgfishersci.ptpdbj.orgrcsb.orgpdbus.orgebi.ac.uk These structures, typically of the tubulin-RB3_SLD-TTL complex, confirm that this compound binds within the colchicine site. acs.orgpdbj.orgrcsb.org The resolution of these structures, such as 2.3 Å for the 10bb-tubulin complex (PDB 6O5M), allows for detailed analysis of the atomic interactions. acs.orgpdbj.orgrcsb.org
Within the colchicine binding site, this compound engages in specific molecular interactions with residues of the tubulin protein. The crystal structures reveal the key contact points and the orientation of the compound within the pocket. acs.orgacs.orgnih.govfishersci.pt These interactions, including hydrogen bonding and hydrophobic contacts, contribute to the binding affinity of this compound for tubulin. acs.orgacs.orgnih.govresearchgate.netfishersci.ptnih.gov Studies have shown that this compound exhibits potent antiproliferative activities, with IC50 values in the low nanomolar range against various cancer cell lines, suggesting a high binding affinity to its tubulin target. acs.org For instance, 10bb showed IC50 values ranging from 1.6 to 3.7 nM in certain cell lines. acs.org
Comparative Structural Analysis with Parent Compound ABI-231
Comparative structural analysis between this compound and its parent compound ABI-231 in complex with tubulin has shed light on the structural basis for observed differences in activity. acs.orgacs.orgnih.govfishersci.pt The crystal structures (PDB codes 6O5M and 6O61) show that both compounds bind to the colchicine site and overlap well with colchicine. acs.org However, subtle differences in their interactions within the binding pocket, particularly concerning modifications on the indole (B1671886) moiety, contribute to the improved molecular interactions and enhanced antiproliferative activities observed with this compound compared to ABI-231. acs.orguthsc.edu Specifically, the 4-indolyl analogue (10bb) showed approximately twofold improvement in activity compared to ABI-231. acs.org
Mechanistic Elucidation of Tubulin Dynamics Perturbation
The binding of this compound to the colchicine site on tubulin perturbs microtubule dynamics. acs.orgacs.orgnih.govresearchgate.net Microtubule dynamics, characterized by phases of growth (polymerization), shortening (depolymerization), and pause, are crucial for their function. cellsignal.comyoutube.com Compounds binding to the colchicine site are known to inhibit tubulin polymerization. acs.orgacs.orgresearchgate.net In vitro biological studies have demonstrated that this compound and other potent analogues disrupt tubulin polymerization and promote microtubule fragmentation. acs.orgacs.orgnih.govresearchgate.net This disruption of normal microtubule dynamics interferes with essential cellular processes, such as the formation of the mitotic spindle during cell division, ultimately leading to cell cycle arrest and inhibition of cancer cell migration. acs.orgacs.orgnih.govresearchgate.netnih.govplos.orgplos.org
Inhibition of Tubulin Polymerization in Cell-Free Assays
Research utilizing cell-free purified tubulin polymerization assays has shown that this compound is a potent inhibitor of tubulin polymerization. In these assays, tubulin polymerization is typically monitored by measuring the increase in turbidity (absorbance at 340 nm) over time as tubulin monomers assemble into microtubules.
Studies evaluating this compound at a concentration of 10 µM demonstrated a potent inhibitory effect on tubulin polymerization. This is in contrast to a vehicle control, which showed an initial and rapid increase in polymerization, and docetaxel (B913), a known promoter of tubulin polymerization, which consistently induced strong polymerization. The data indicate that this compound effectively prevents the assembly of tubulin monomers into microtubules under cell-free conditions.
The following table summarizes the observed effects on tubulin polymerization in a cell-free assay:
| Treatment | Effect on Tubulin Polymerization | Notes |
| Vehicle Control | Initial and rapid increase | Represents normal polymerization |
| Docetaxel | Strong and consistent promotion | Known microtubule stabilizer |
| This compound (10 µM) | Potent inhibition | Prevents microtubule assembly |
This inhibitory effect is a key aspect of this compound's mechanism of action, preventing the formation of the dynamic microtubule structures essential for various cellular processes.
Promotion of Microtubule Fragmentation and Disassembly
Beyond inhibiting polymerization, this compound actively promotes the fragmentation and disassembly of existing microtubules. This effect leads to a breakdown of the cellular microtubule network. Studies have shown that exposure to this compound results in the dramatic disruption of microtubules. This disruption is characterized by the breaking down of microtubules into smaller fragments and their subsequent disassembly into tubulin monomers. This mechanism is distinct from agents that stabilize microtubules, such as docetaxel, which cause hyperpolymerization and the formation of dense bundles of microtubules. The ability of this compound to induce both inhibition of assembly and promotion of disassembly highlights its potent microtubule-destabilizing activity.
Effects on Microtubule Network Morphology via Immunofluorescence Microscopy
The impact of this compound on the cellular microtubule network has been visually confirmed using immunofluorescence microscopy. This technique allows for the staining and visualization of microtubules within cells, providing insight into their structure and organization.
When WM164 cells were treated with 100 nM of this compound for 18 hours and then examined by confocal microscopy following immunofluorescent staining of microtubules, a dramatic disruption of the microtubule morphology was observed. The well-organized microtubule network present in untreated control cells was replaced by fragmented and disassembled tubule structures in cells treated with this compound. In contrast, cells treated with docetaxel displayed hyperpolymerization and the formation of aggregated microtubule bundles. These observations from immunofluorescence microscopy provide direct visual evidence of this compound's potent microtubule-destabilizing effects within a cellular context, correlating with the biochemical findings from cell-free assays.
| Treatment Group | Microtubule Network Morphology (Immunofluorescence Microscopy) |
| Untreated Control | Normal, well-organized network |
| This compound (100 nM) | Dramatically disrupted, fragmented, and disassembled |
| Docetaxel (100 nM) | Hyperpolymerization, dense, aggregated bundles |
This visual evidence reinforces the understanding of how this compound's interaction with tubulin translates into significant alterations in cellular cytoskeletal structure.
Structure Activity Relationship Sar Studies and Analogue Design of Abi 231 10bb
Rational Design and Synthesis Strategies for ABI-231 Analogues
The rational design of ABI-231-10bb analogues has been largely guided by the crystal structure of the parent compound in complex with tubulin. This structural information has provided critical insights into the key interactions between the inhibitor and its binding site, allowing for targeted modifications to enhance potency and selectivity. nih.gov The synthesis of these analogues generally follows a convergent strategy. A key step involves the formation of the central 2-aryl-imidazole core, which is then elaborated with the indole (B1671886) and 3,4,5-trimethoxyphenyl (TMP) moieties. mdpi.com
The general synthetic route commences with the appropriate indole-carboxaldehyde, which undergoes a reaction to form the 2-(indolyl)-1H-imidazole intermediate. This intermediate is subsequently coupled with a 3,4,5-trimethoxybenzoyl derivative to yield the final this compound analogue. Purification of the synthesized compounds is typically achieved through chromatographic techniques to ensure high purity for biological evaluation. mdpi.comnih.gov This strategic approach has enabled the systematic exploration of various structural modifications and the generation of a library of analogues for comprehensive SAR studies.
Systematic Modifications of the Indole Moiety and Their Impact on Biological Activity
The point of attachment of the indole ring to the central imidazole (B134444) scaffold has been identified as a critical determinant of antiproliferative potency. This compound itself is a 3-indole derivative. Comparative studies with positional isomers have revealed a distinct preference for certain substitution patterns. The 4-indolyl analogue (10bb ) demonstrated a significant, approximately twofold increase in potency compared to the parent 3-indole compound, with IC50 values in the low nanomolar range (1.6 to 3.7 nM). nih.gov Conversely, analogues with 5- and 6-indole substitutions exhibited comparable or slightly diminished activity, while the 7-indolyl analogue (10be ) was substantially less active, with IC50 values exceeding 100 nM. nih.gov This highlights the critical importance of the spatial orientation of the indole ring within the colchicine (B1669291) binding site for optimal interaction and potent biological activity. nih.gov
Antiproliferative Activity of this compound Indole Positional Isomers
| Compound | Indole Position | Average IC50 (nM) against a panel of melanoma cell lines |
|---|---|---|
| This compound | 3-indole | 5.2 |
| 10bb | 4-indole | 2.3 |
| 10bc | 5-indole | 12.3 |
| 10bd | 6-indole | 5.9 |
| 10be | 7-indole | >100 |
Further SAR studies have explored the impact of various substituents on the indole ring. These investigations have revealed that the size and nature of the substituent are crucial for maintaining or enhancing the antiproliferative activity. Generally, bulky substituents on the indole ring are detrimental to potency. For example, the introduction of a phenyl group at the 2-position of the 3-indole moiety led to a significant loss of activity. nih.gov In contrast, small, hydrophobic groups can be beneficial. A methyl group at the 4-position of the 3-indole ring (10ab ) resulted in an approximately threefold enhancement in potency compared to the unsubstituted parent compound. nih.gov
Antiproliferative Activity of Substituted 3-Indole Analogues of this compound
| Compound | Substituent on 3-Indole Ring | Average IC50 (nM) against a panel of melanoma cell lines |
|---|---|---|
| This compound | Unsubstituted | 5.2 |
| 10aa | 2-Phenyl | >1000 |
| 10ab | 4-Methyl | 2.5 |
Investigations into Modifications of the 3,4,5-Trimethoxyphenyl (TMP) Moiety
The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore for many colchicine binding site inhibitors, and it is a critical component of this compound. While modifications to this ring are often met with a decrease in activity, a focused investigation on the TMP moiety of VERU-111 (this compound) has shown that isosteric replacement by conformationally restricted ring systems can lead to improved potency. nih.gov
Specifically, linking two adjacent methoxy groups to form a five-membered saturated ring (a methylenedioxy analogue) or a six-membered ring containing an additional oxygen atom (an ethylenedioxy analogue) has been explored. The analogue containing a unique 3-methoxybenzo[d] mdpi.comnih.govdioxole moiety (13f ) exhibited the most significant improvement in antiproliferative activity, with IC50 values ranging from 1.1 to 3.3 nM against a panel of melanoma cell lines. nih.gov This suggests that constraining the conformation of the methoxy groups can enhance the binding affinity to tubulin. In contrast, increasing the ring size to a seven-membered dioxepin ring resulted in a significant decrease in potency. nih.gov
Antiproliferative Activity of TMP-Modified Analogues of VERU-111
| Compound | Modification of TMP Moiety | Average IC50 (nM) against a panel of melanoma cell lines |
|---|---|---|
| VERU-111 | 3,4,5-Trimethoxy | 6.8 |
| 13c | 3-Methoxy-2,3-dihydrobenzo[b] nih.govnih.govdioxine | 15.4 |
| 13d | 8-Methoxy-3,4-dihydro-2H-benzo[b] nih.govnih.govdioxepine | 39.9 |
| 13f | 6-Methoxybenzo[d] mdpi.comnih.govdioxole | 2.2 |
Identification of Key Pharmacophoric Elements for Enhanced Tubulin Binding and Antiproliferative Potency
The extensive SAR studies on this compound and its analogues have led to the identification of several key pharmacophoric elements that are crucial for high-affinity binding to the colchicine site of tubulin and potent antiproliferative activity. nih.govnih.gov
These key features include:
A Hydrogen Bond Donor: The N-H of the indole ring is a critical hydrogen bond donor.
Two Aromatic/Hydrophobic Regions: The indole ring and the 3,4,5-trimethoxyphenyl ring serve as two key hydrophobic anchors that occupy specific pockets within the colchicine binding site.
A Central Scaffold: The imidazole ring acts as a rigid linker, positioning the indole and TMP moieties in the optimal orientation for binding.
Conformationally Restricted TMP Moiety: A conformationally restricted TMP analogue, such as the 3-methoxybenzo[d] mdpi.comnih.govdioxole, can enhance potency by reducing the entropic penalty upon binding. nih.gov
Optimal Indole Substitution Pattern: The attachment of the imidazole ring at the 4-position of the indole scaffold, coupled with small hydrophobic substituents at certain positions on the indole ring, leads to improved interactions and enhanced biological activity. nih.gov
The crystal structures of the most potent analogues, 10ab and 10bb , in complex with tubulin have confirmed these improved molecular interactions at the colchicine binding site, providing a structural basis for their enhanced potency. nih.govnih.gov These findings provide a clear pharmacophore model for the design of next-generation tubulin inhibitors based on the this compound scaffold.
Preclinical Cellular and Molecular Biological Activities of Abi 231 10bb
In Vitro Antiproliferative Activity Profile
Broad-Spectrum Potency Across Diverse Cancer Cell Lines
The chemical compound ABI-231-10bb, an analogue of ABI-231, has demonstrated significant antiproliferative activities in preclinical studies. acs.orgresearchgate.netresearchgate.net This potency is observed across a wide range of cancer cell lines, indicating a broad-spectrum efficacy. acs.orgresearchgate.net The design of this compound was guided by the crystal structure of its parent compound, ABI-231, in complex with tubulin, aiming to enhance its molecular interactions within the colchicine (B1669291) binding site. acs.orgresearchgate.netacs.org This structural refinement has resulted in a compound with potent inhibitory effects against various cancer types. acs.org
Activity Against the NCI-60 Cancer Cell Panel
Further evaluation of this compound against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) confirmed its broad-spectrum anticancer activity. acs.org The NCI-60 panel is a diverse set of cell lines used for anticancer drug screening. researchgate.netmdpi.com this compound exhibited strong inhibitory effects across the majority of these cell lines, with IC50 values in the low nanomolar range. acs.org This indicates a potent ability to inhibit cancer cell growth across various histological types. acs.org
Specific Efficacy in Melanoma, Prostate, Leukemia, and Colon Cancer Cell Lines
Notably, this compound has shown particular effectiveness against melanoma, prostate, leukemia, and colon cancer cell lines. acs.org As a 4-indolyl analogue of ABI-231, it demonstrated an approximately twofold improvement in activity compared to its parent compound, with IC50 values ranging from 1.6 to 3.7 nM in melanoma cell lines. acs.org Its potent activity against leukemia, colon, and prostate cancer cell lines was also highlighted in the NCI-60 panel testing. acs.org
Table 1: In Vitro Antiproliferative Activity of this compound
| Cancer Type | Cell Lines | Observed Effect | IC50 Range (nM) | Source |
|---|---|---|---|---|
| Melanoma | A375, RPMI7951 | Potent antiproliferative activity | 1.6 - 3.7 | acs.org |
| Leukemia | Part of NCI-60 Panel | Particularly active | Low nanomolar | acs.org |
| Colon Cancer | Part of NCI-60 Panel | Particularly active | Low nanomolar | acs.org |
| Prostate Cancer | Part of NCI-60 Panel | Particularly active | Low nanomolar | acs.org |
Cellular Phenotypes Induced by this compound Treatment
Inhibition of Cancer Cell Migration and Motility in Wound Healing Assays
In addition to its antiproliferative effects, this compound has been shown to potently inhibit cancer cell migration and motility. acs.orgresearchgate.netresearchgate.netacs.org This was demonstrated using wound healing assays, a common method to study cell migration in vitro. nih.govresearchgate.netnih.gov In these assays, a "wound" is created in a confluent monolayer of cancer cells, and the ability of the cells to migrate and close the wound is measured over time.
Treatment of A375 and RPMI7951 melanoma cell lines with this compound at low nanomolar concentrations significantly inhibited wound closure compared to untreated control cells. acs.org For instance, in RPMI7951 cells treated with 25 nM of this compound, wound closure averaged 35.0 ± 7.8%, representing an average inhibition of cell migration of 52.8% when normalized to the control. acs.org These findings indicate that this compound effectively disrupts the migratory capabilities of cancer cells. acs.org
Effects on Colony Formation
The long-term inhibitory effects of this compound on cancer cell growth were assessed through anchorage-dependent colony formation assays. acs.orgfrontiersin.orgbiorxiv.orgresearchgate.net This assay measures the ability of a single cell to proliferate and form a colony. frontiersin.org In A375 melanoma cells, treatment with this compound significantly inhibited the number of colonies formed over a 12-day period. acs.org While vehicle control-treated cells formed an average of 199.3 ± 10.7 colonies, cells treated with this compound produced an average of 128.3 ± 9.1 colonies, which corresponds to a 35.6% decrease from the control. acs.org This demonstrates the compound's ability to suppress the sustained proliferative capacity of cancer cells. acs.org
Table 2: Summary of Cellular Phenotypes Induced by this compound
| Assay | Cell Line | Treatment Concentration | Observed Effect | Source |
|---|---|---|---|---|
| Wound Healing | RPMI7951 (Melanoma) | 25 nM | 52.8% inhibition of cell migration | acs.org |
| Colony Formation | A375 (Melanoma) | Not specified | 35.6% decrease in colony number | acs.org |
Mechanisms of Cell Growth Inhibition (excluding human clinical context)
This compound, an analog of the potent tubulin inhibitor ABI-231, demonstrates significant anti-proliferative effects through direct interaction with the microtubule cytoskeleton. researchgate.net The primary mechanism of cell growth inhibition involves its function as a microtubule-destabilizing agent. acs.org
Detailed in vitro biological studies have shown that this compound and similar analogs disrupt the process of tubulin polymerization. researchgate.netacs.orgresearchgate.net By binding to the colchicine binding site on β-tubulin, this compound prevents the assembly of microtubules, which are essential for various cellular processes, including cell division and intracellular transport. researchgate.netacs.orgacs.org X-ray crystallography has confirmed that this compound binds directly to this site, revealing the molecular basis for its potent activity. acs.org This interaction not only halts the formation of new microtubules but also promotes the fragmentation of existing ones. researchgate.netresearchgate.net
Furthermore, the disruption of the microtubule network by this compound leads to the inhibition of cancer cell migration, a critical process in tumor metastasis. researchgate.netacs.orgacs.org The compound has shown potent growth inhibitory effects against a wide array of cancer cell lines. acs.org In the National Cancer Institute's (NCI) 60-cell line panel, this compound and its related analogs effectively inhibited the growth of various cancer types, with particular potency against leukemia, colon, and prostate cancer cells. acs.org The compound also exhibited low nanomolar IC₅₀ values against the majority of the NCI-60 cell lines. acs.org
A key finding is the ability of this compound to overcome drug resistance. In preclinical models, it has shown a significant capacity to overcome paclitaxel (B517696) resistance in a taxane-resistant prostate cancer cell line (PC-3/TxR). researchgate.netacs.orgacs.org This suggests a mechanism of action that is effective even in cells that have developed resistance to other classes of tubulin-targeting agents. researchgate.net
Table 1: In Vitro Growth Inhibitory Effects (IC₅₀, nM) of this compound against Human Melanoma Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | IC₅₀ (nM) |
|---|---|
| A375 | 5.3 |
| LOX-IMVI | 4.8 |
| M14 | 3.5 |
| SK-MEL-2 | 10.4 |
| SK-MEL-28 | 4.1 |
| SK-MEL-5 | 4.2 |
| UACC-257 | 4.8 |
| UACC-62 | 4.0 |
Data sourced from a study evaluating ABI-231 analogs. acs.org
Induction of Programmed Cell Death Pathways (e.g., apoptosis)
The cytotoxic effects of this compound are mediated, in part, through the activation of programmed cell death. acs.org Flow cytometric analysis of cells treated with analogs of ABI-231, including 10bb, revealed the effective induction of early-stage apoptosis. researchgate.net Apoptosis is a controlled, non-inflammatory form of cell death that is crucial for eliminating damaged or cancerous cells. The ability of this compound to trigger this pathway is a key component of its anticancer activity. nih.gov This induction of apoptosis is a downstream consequence of the mitotic arrest caused by the compound's primary effect on tubulin dynamics. acs.orgnih.gov
Preclinical Pharmacological Screening for Potential Off-Target Functions
To assess the specificity of this compound, preclinical pharmacological screening was conducted. researchgate.netacs.orgacs.org Such screenings are essential in early drug development to identify potential unintended interactions with other biological targets, which could lead to adverse effects. drugdiscoverynews.com The results from these screenings for this compound were favorable, suggesting that the compound has a low risk of potential off-target functions. researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net This indicates a high degree of selectivity for its intended target, tubulin, which is a desirable characteristic for a therapeutic candidate. researchgate.net
Mechanisms of Overcoming Drug Resistance
Efficacy Against Taxane-Resistant Cancer Models (e.g., PC-3/TxR) in Preclinical Settings
Preclinical studies have shown that ABI-231-10bb is effective against taxane-resistant cancer models, including the PC-3/TxR model. acs.orgresearchgate.netacs.orglarvol.comacs.org The PC-3/TxR model is a paclitaxel-resistant variant of the human prostate cancer cell line PC-3. acs.org In this model, paclitaxel (B517696) demonstrated a marked decline in anticancer capabilities, resulting in a tumor growth inhibition (TGI) of only 37.8%. acs.org
In contrast, this compound exhibited a significant ability to overcome paclitaxel resistance in the PC-3/TxR model in vivo. acs.orgresearchgate.netacs.orglarvol.comacs.org Studies comparing the activity against parental PC-3 cells and the resistant PC-3/TxR and DU-145/TxR cell lines in vitro revealed a notable difference in resistance indices. acs.org Paclitaxel showed a resistance index of 103.5 for PC-3/TxR and >869 for DU-145/TxR, indicating significant resistance. acs.org Remarkably, this compound demonstrated greater potency against the resistant cells, with resistance indices of 0.7 and 2.2 for PC-3/TxR and DU-145/TxR, respectively. acs.org This suggests that this compound is more potent against the resistant cell lines than their parental counterparts or shows only a slight decrease in potency, in stark contrast to paclitaxel. acs.org
The efficacy of this compound in overcoming paclitaxel resistance in vivo was further confirmed in xenograft models. acs.org
Here is a table summarizing the in vitro resistance indices of paclitaxel and this compound in taxane-resistant cell lines:
| Compound | Cell Line | Resistance Index |
| Paclitaxel | PC-3/TxR | 103.5 |
| Paclitaxel | DU-145/TxR | >869 |
| This compound | PC-3/TxR | 0.7 |
| This compound | DU-145/TxR | 2.2 |
Circumvention of P-glycoprotein (P-gp) Mediated Drug Efflux
One of the primary mechanisms of multidrug resistance (MDR) in cancer is the overexpression of P-glycoprotein (P-gp), an efflux pump that reduces the intracellular concentration of many chemotherapy drugs. oncotarget.comfrontiersin.org this compound has shown the ability to circumvent P-gp mediated drug resistance. acs.orgresearchgate.net
Studies indicate that ABI-231 analogues, including this compound, are not substrates for the P-glycoprotein efflux pump. researchgate.net This characteristic is crucial in overcoming resistance mediated by the overexpression of P-gp, allowing the compound to remain within the cancer cells at sufficient concentrations to exert its cytotoxic effects. researchgate.net The ability of this compound to circumvent P-gp mediated efflux contributes significantly to its efficacy in multidrug-resistant cell lines. acs.orgresearchgate.net
Implications for Addressing Multidrug Resistance (MDR) in Cancer Biology
Multidrug resistance (MDR) is a major impediment to successful cancer treatment, often involving cross-resistance to multiple drugs with different mechanisms of action. oncotarget.comresearchgate.net The ability of this compound to overcome paclitaxel resistance and circumvent P-gp mediated efflux has significant implications for addressing MDR in cancer biology. acs.orgresearchgate.netglixxlabs.comresearchgate.netnih.gov
This compound's potent activity against multidrug-resistant cell lines suggests its potential as a therapeutic agent for cancers that have developed resistance to conventional chemotherapies. acs.orgresearchgate.net By targeting the colchicine (B1669291) binding site on tubulin, this compound offers an alternative mechanism of action compared to drugs affected by common resistance mechanisms like P-gp overexpression or mutations in tubulin isoforms that affect taxane (B156437) binding. acs.orgresearchgate.netnih.gov
The finding that ABI-231 can inhibit the expression of tubulin βIII and βIV isotypes and restore the expression of miR-200c in pancreatic cancer cell lines further supports its potential to surmount drug resistance to existing tubulin inhibitors. acs.org While this specific mechanism was noted for ABI-231, it highlights a potential avenue by which related analogues like this compound might also contribute to overcoming resistance. acs.org
Comparison with Other Tubulin Inhibitors in Resistance Models
Tubulin inhibitors are a diverse class of anticancer drugs that target microtubule dynamics. While effective, many face limitations due to the development of resistance. nih.gov this compound, as a colchicine binding site inhibitor (CBSI), presents certain advantages in resistance models compared to other tubulin inhibitors like taxanes and vinca (B1221190) alkaloids. researchgate.netnih.gov
Taxanes and vinca alkaloids are often susceptible to MDR mechanisms, including P-gp overexpression and alterations in β-tubulin isoforms. researchgate.netnih.gov Colchicine binding site agents, such as this compound, are generally less susceptible to these specific resistance mechanisms. researchgate.netnih.gov For instance, overexpression of class III β-tubulin, which can confer resistance to taxanes by altering their binding site, does not typically confer resistance to CBSIs. nih.gov
Preclinical data directly comparing this compound with paclitaxel in resistant cell lines (PC-3/TxR and DU-145/TxR) clearly demonstrate the superior activity of this compound in these models, as evidenced by its significantly lower resistance indices. acs.org This indicates that this compound is effective in cancer cells that have developed high levels of resistance to paclitaxel. acs.org
While the search results primarily focused on comparisons with taxanes in the context of resistance, the inherent characteristics of CBSIs suggest they may also be effective against resistance mechanisms affecting vinca alkaloids, although direct comparative data for this compound against vinca-resistant models were not specifically detailed in the provided snippets. The ability to circumvent P-gp, a common resistance mechanism for both taxanes and vinca alkaloids, positions this compound favorably in addressing broad MDR. acs.orgresearchgate.netresearchgate.netnih.gov
Synthetic Methodologies and Chemical Development of Abi 231 10bb
General Synthetic Routes for the ABI-231 Chemical Scaffold
The ABI-231 scaffold is characterized by a 2-aryl-4-benzoyl-imidazole structure. nih.gov The synthesis of this scaffold often involves the formation of the central imidazole (B134444) ring and the attachment of the indole (B1671886) and trimethoxyphenyl moieties. One key approach to creating the ABI-231 scaffold utilizes imidazoline (B1206853) cyclization, requiring a diamine intermediate and an indolyl-3-carboxyaldehyde. acs.org This method has been reported as an efficient synthetic strategy for generating ABI-231 analogues by modifying the indole moiety. acs.orguthsc.eduaacrjournals.org
Strategies for Indole Moiety Modification (e.g., imidazoline cyclization, diamine intermediate synthesis)
Modification of the indole moiety is a crucial aspect of developing ABI-231 analogues like ABI-231-10bb to explore structure-activity relationships. acs.orgacs.orgresearchgate.netuthsc.eduaacrjournals.org An efficient synthetic strategy for this purpose involves the creation of the ABI-231 scaffold through imidazoline cyclization, utilizing a diamine intermediate and indolyl-3-carboxyaldehyde. acs.org The synthesis of the necessary diamine intermediate can be a multi-step process. acs.org For instance, one approach to accessing indolic diamine fragments involves the Sharpless dihydroxylation of a 3-vinyl indole intermediate, followed by a stereospecific Mitsunobu reaction and subsequent reduction of a diazide intermediate. rsc.org Another method for synthesizing diaminoindoles has been explored, involving the functionalization of the indole ring, although challenges exist in achieving this via typical methods like Buchwald-Hartwig couplings, nitrations, and azidations. acs.org
Alternative Synthetic Approaches for Analogue Generation (e.g., Suzuki coupling, Grignard reactions)
Beyond the primary imidazoline cyclization route, alternative synthetic approaches are employed for generating ABI-231 analogues. Suzuki coupling and Grignard reactions have been utilized to modify the 3,4,5-trimethoxyphenyl (TMP) moiety and produce target compounds. uthsc.edu Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction, has proven effective in constructing carbon-carbon bonds and is applicable to the synthesis of substituted indoles. nih.govacs.orgrsc.orgacs.org This method can be used for the functionalization of vinyl indoles or the synthesis of diarylindoles. nih.govrsc.org Grignard reactions, particularly the Bartoli indole synthesis, offer a route to substituted indoles by reacting ortho-substituted nitroarenes or nitrosoarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.comname-reaction.comthieme-connect.com This method is particularly useful for synthesizing 7-substituted indoles. wikipedia.orgjk-sci.com The versatility of vinyl Grignard reagents is notable in this reaction. thieme-connect.com
Gram-Scale Synthesis Considerations for Research Purposes
For research purposes, the ability to synthesize ABI-231 analogues on a gram scale is important. The synthetic methods developed for generating ABI-231 analogues, including those involving Suzuki coupling and Grignard reactions, have been reported to be amicable for gram-scale synthesis. uthsc.eduscispace.com Achieving multi-gram production is a key consideration in the development of synthetic processes to support further study. nih.gov
Computational and Structural Biology Approaches in Abi 231 10bb Research
Molecular Docking Simulations for Ligand-Tubulin Interactions
Molecular docking simulations were instrumental in the study of ABI-231 analogues, including 10bb, to predict and analyze their binding modes within the colchicine (B1669291) binding site of tubulin. nih.gov The structure-guided design process relied on these computational models to understand how modifications to the parent compound, ABI-231, could improve interactions with the target protein. acs.orgacs.org
Research indicates that the design of ABI-231-10bb was guided by the crystal structure of its predecessor, ABI-231, in complex with tubulin. nih.govresearchgate.net This structural information served as the foundation for structure-activity relationship (SAR) studies. researchgate.net The subsequent docking studies of analogue 10bb would have been used to rationalize its enhanced biological activity by examining its fit and interactions within the colchicine pocket.
Pharmacophore Modeling for the Identification and Design of Novel Tubulin Inhibitors
Pharmacophore modeling, a key component of drug design, was implicitly used in the development of this compound. The structure-activity relationship studies performed on the indole (B1671886) moiety of ABI-231 are a practical application of pharmacophore principles. acs.orglookchem.com By identifying the key chemical features and spatial arrangements required for potent tubulin inhibition, researchers were able to design novel analogues.
The successful synthesis of this compound, a 4-indolyl analogue with approximately twofold improvement in activity compared to ABI-231, demonstrates the efficacy of this approach. acs.org This process involves defining the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that constitute the pharmacophore for high-affinity binding to the tubulin colchicine site. The development of potent analogues like 10bb was a direct result of these design strategies. acs.orgresearchgate.net
Analysis of X-ray Crystallographic Data for Binding Conformations and Key Interactions
The precise binding mode of this compound was confirmed through X-ray crystallography. The crystal structure of 10bb in complex with tubulin has been solved and is available in the Protein Data Bank (PDB). ebi.ac.uk This structural data provided definitive evidence of its interaction within the colchicine binding site and confirmed the molecular interactions that contribute to its high potency. acs.orgresearchgate.net
The crystal structure revealed that this compound establishes improved molecular interactions with the tubulin protein compared to the parent compound. acs.orglookchem.com These detailed atomic-level insights are crucial for understanding the structural basis of its enhanced activity and for guiding future drug design efforts.
Table 1: Crystallographic Data for this compound in Complex with Tubulin
| Parameter | Value |
| PDB ID | 6O5M ebi.ac.uk |
| Molecule | Tubulin-RB3_SLD-TTL in complex with compound 10bb ebi.ac.ukpdbj.org |
| Method | X-ray Diffraction ebi.ac.uk |
| Organisms | Sus scrofa (Pig), Homo sapiens (Human), Gallus gallus (Chicken) ebi.ac.uk |
| Publication | Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin. ebi.ac.uk |
In Silico Screening Workflows for Lead Discovery and Optimization
The discovery and refinement of this compound were part of a broader research effort that utilized in silico screening workflows for lead optimization. Starting with the potent, orally bioavailable tubulin inhibitor ABI-231, researchers employed a structure-guided design strategy. acs.orgacs.org This workflow involves using the three-dimensional structure of the target protein to guide the design of more effective compounds.
The process led to the identification of several potent ABI-231 analogues, with 10ab and 10bb being particularly noteworthy. researchgate.netlookchem.com The in vitro biological evaluation of these new analogues showed they effectively disrupt tubulin polymerization. acs.orgresearchgate.net Furthermore, in vivo studies demonstrated that analogue 10bb significantly inhibits primary tumor growth and shows a significant ability to overcome paclitaxel (B517696) resistance. acs.orgresearchgate.net This successful outcome highlights the power of integrating computational screening and structural biology to optimize lead compounds in cancer drug discovery.
Table 2: Biological Activity of this compound
| Assay | Finding | Reference |
| Antiproliferative Activity | Showed ~2-fold improvement in activity compared to ABI-231, with IC₅₀ values from 1.6 to 3.7 nM. | acs.org |
| Tubulin Polymerization | Disrupts tubulin polymerization and promotes microtubule fragmentation. | acs.orgresearchgate.net |
| In Vivo Efficacy | Significantly inhibits primary tumor growth and decreases tumor metastasis in melanoma xenograft models. | acs.orgresearchgate.net |
| Drug Resistance | Shows significant ability to overcome paclitaxel resistance in a taxane-resistant prostate cancer model. | acs.orgresearchgate.net |
Future Research Directions and Academic Translational Potential
Exploration of ABI-231-10bb Activity in Additional Preclinical Disease Models (non-human, in vitro)
Initial research has established the potent in vivo efficacy of this compound in significantly inhibiting primary tumor growth and metastasis in melanoma xenograft models. acs.orgresearchgate.netacs.org Furthermore, it has shown a remarkable ability to overcome paclitaxel (B517696) resistance in a taxane-resistant prostate cancer (PC-3/TxR) model. acs.orglookchem.com Broader screening against the National Cancer Institute's 60 human cancer cell line panel (NCI-60) revealed that this compound effectively inhibits cancer cell growth across a variety of cancer types, with particular potency against leukemia, colon cancer, and prostate cancer cell lines. acs.org
Future preclinical research should aim to build upon these foundational findings. A logical next step involves expanding the scope of in vitro testing to a more comprehensive panel of cell lines within these highly sensitive cancer types. This would include various leukemia subtypes, a diverse set of colon cancer cell lines encompassing different mutational profiles, and additional prostate cancer models to confirm the resistance-overcoming properties observed in the PC-3/TxR model. acs.org
Reported Preclinical Activity of this compound
Summary of cancer types where this compound has shown significant antiproliferative activity in non-human, in vitro/in vivo models.
| Cancer Type | Model System | Observed Effect | Reference |
|---|---|---|---|
| Melanoma | Xenograft Models | Inhibition of primary tumor growth and metastasis. | acs.orgresearchgate.net |
| Prostate Cancer (Taxane-Resistant) | PC-3/TxR Xenograft Model | Significant ability to overcome paclitaxel resistance. | acs.orglookchem.com |
| Leukemia | NCI-60 Cell Line Panel | Potent growth inhibition. | acs.org |
| Colon Cancer | NCI-60 Cell Line Panel | Potent growth inhibition. | acs.org |
Deeper Elucidation of Cellular Signaling Pathways Influenced by this compound Beyond Microtubule Dynamics
The primary mechanism of action for this compound is the disruption of tubulin polymerization by binding to the colchicine (B1669291) site, leading to microtubule fragmentation, cell cycle arrest, and inhibition of cancer cell migration. acs.orgnih.govresearchgate.net However, the full spectrum of its intracellular effects likely extends beyond direct microtubule interaction. Research on related compounds suggests that tubulin inhibitors can modulate other critical cellular pathways. lib4ri.chscispace.com For instance, the parent compound ABI-231 has been observed to interfere with the AKT signaling pathway, a key regulator of cell survival and proliferation. scispace.com
Future academic inquiry should focus on whether this compound similarly impacts the PI3K/AKT/mTOR axis. scispace.com Furthermore, microtubule-targeting agents are increasingly recognized for their ability to stimulate immunogenic signaling pathways, such as the JNK pathway or the cGAS-STING-dependent interferon response. lib4ri.ch Investigating whether this compound can induce such antitumor immune responses would be a valuable area of research. A deeper analysis of its influence on the expression and function of apoptosis-regulating proteins, such as those in the BCL-2 family, could reveal secondary mechanisms contributing to its potent anticancer activity and suggest rational combination strategies. nii.ac.jp
Development of Novel this compound Analogues with Enhanced Target Specificity or Resistance-Overcoming Properties
The creation of this compound was a direct result of systematic structure-activity relationship (SAR) studies. acs.orguthsc.edu Specifically, moving the indole (B1671886) moiety from the 3-position in the parent compound ABI-231 to the 4-position in this compound resulted in an approximate twofold increase in antiproliferative activity. acs.org The crystal structure of this compound in complex with tubulin (PDB ID: 6O5M) confirmed that this modification led to improved molecular interactions within the colchicine binding site. acs.orgebi.ac.uk
This successful optimization provides a clear blueprint for future medicinal chemistry efforts. The development of new analogues should continue to explore modifications of the 4-indole scaffold. This could involve adding various small, hydrophobic substitutions to the indole ring, a strategy suggested by the initial SAR studies to be strongly preferred. acs.org Given that this compound already demonstrates an ability to overcome paclitaxel resistance, a key goal for next-generation analogues would be to broaden this activity. acs.orgresearchgate.net Newly synthesized compounds should be screened against a wide array of cancer cell lines with well-characterized mechanisms of multidrug resistance, including the overexpression of efflux pumps like P-glycoprotein. researchgate.net
Advanced Computational Design and Optimization for Next-Generation Tubulin Inhibitors
The development of this compound was fundamentally structure-guided. acs.orgnih.gov This approach can be significantly amplified by leveraging advanced computational tools. nih.gov The high-resolution crystal structure of the this compound-tubulin complex is an invaluable asset for future in silico drug design. ebi.ac.uk
Future research should employ a range of computer-aided drug design (CADD) techniques to rationally design the next generation of inhibitors based on the this compound framework. nih.gov Molecular docking simulations can be used to predict how novel modifications to the scaffold will interact with the colchicine binding pocket. nih.gov Quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations can further refine these models, helping to prioritize candidate compounds with the highest predicted efficacy and most favorable properties before committing to their chemical synthesis. nih.gov This computational-first approach can accelerate the discovery cycle, reduce costs, and increase the probability of identifying compounds with enhanced potency, greater target selectivity, and a reduced risk of off-target effects. nih.gov
Investigation of Combination Therapies in Preclinical Models (non-human, in vitro)
A cornerstone of modern cancer therapy is the use of combination treatments to achieve synergistic effects and circumvent drug resistance. scispace.comnii.ac.jp As a potent inducer of G2/M cell cycle arrest, this compound is an ideal candidate for combination with agents that target other phases of the cell cycle or complementary signaling pathways. researchgate.netscispace.com
Preclinical in vitro studies should be designed to test the synergy of this compound with other targeted agents. Based on promising results with related compounds, a rational combination would be with BRAF inhibitors in melanoma models, particularly those with acquired resistance. scispace.com Another promising avenue is the combination with cyclin-dependent kinase (CDK) inhibitors, such as CDK4/6 inhibitors, which induce G1 arrest and have shown synergy with other therapies in breast cancer models. nii.ac.jpnih.gov Additionally, since tubulin inhibition primes cells for apoptosis, combining this compound with inhibitors of anti-apoptotic proteins (e.g., BCL-2 or MCL-1 inhibitors) could dramatically enhance cancer cell killing. nii.ac.jp These preclinical investigations are critical for identifying the most effective therapeutic partnerships to advance into further study.
Academic Research on Metabolomic or Proteomic Signatures Associated with this compound Activity
The identification of biomarkers that predict patient response is crucial for the clinical translation of any new therapeutic. Metabolomic and proteomic profiling are powerful, unbiased approaches to discover such biomarkers and to gain deeper insight into a drug's mechanism of action. nih.govnih.govresearchgate.net
Future academic studies should apply these 'omics' technologies to characterize the cellular response to this compound.
Proteomics: Using mass spectrometry, researchers can perform global analyses of protein expression and post-translational modifications in cancer cells following treatment with this compound. semanticscholar.orgscispace.com This could uncover previously unknown downstream signaling effects and identify a protein signature that correlates with drug sensitivity.
Metabolomics: Analysis of the cellular metabolome could reveal how this compound affects the unique metabolic state of cancer cells. nih.gov Identifying specific alterations in pathways like glycolysis, amino acid metabolism, or lipid synthesis could expose new vulnerabilities that can be exploited therapeutically and provide a distinct metabolic signature of drug activity. researchgate.netsemanticscholar.org
Ultimately, this line of research aims to define a clear metabolomic or proteomic signature that can one day be used to select patients most likely to benefit from therapies based on the this compound scaffold. nih.govnih.gov
Proposed Future Research for this compound
A summary of key academic and translational research directions to further characterize and develop this compound.
| Research Area | Objective | Proposed Methodologies | Potential Outcome |
|---|---|---|---|
| Expanded Preclinical Models | Confirm and expand the spectrum of anticancer activity. | In vitro screening on diverse leukemia, colon, and prostate cancer cell lines. | Validation of lead cancer types for further development. |
| Signaling Pathway Elucidation | Identify mechanisms beyond direct tubulin inhibition. | Western blot for PI3K/AKT pathways; immune cell signaling assays; apoptosis protein analysis. | Deeper mechanistic understanding and rationale for combination therapies. |
| Analogue Development | Create new compounds with superior properties. | Structure-activity relationship (SAR) studies; synthesis of new 4-indole derivatives. | Next-generation inhibitors with enhanced potency or resistance-overcoming profiles. |
| Computational Design | Accelerate the design of optimized tubulin inhibitors. | Molecular docking, QSAR, and molecular dynamics simulations using the 6O5M crystal structure. | Prioritized list of novel compounds for synthesis and testing. |
| Combination Therapies | Identify synergistic drug partners. | In vitro synergy screening with BRAF inhibitors, CDK inhibitors, and BCL-2 family inhibitors. | Rational, evidence-based combination strategies for future trials. |
| 'Omics' Signatures | Discover biomarkers of response and resistance. | Mass spectrometry-based proteomics and metabolomics on treated cancer cell lines. | Predictive biomarkers for patient stratification. |
Q & A
Q. What are the recommended protocols for synthesizing and characterizing ABI-231-10bb to ensure reproducibility in academic research?
Methodological Answer:
- Synthesis Optimization : Vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield. Use techniques like HPLC or GC-MS to monitor reaction progress .
- Characterization : Employ NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural identity. For purity, use HPLC with UV/Vis detection (≥95% purity threshold recommended) .
- Stability Testing : Assess compound stability under varying pH, temperature, and light conditions using accelerated degradation studies .
Q. How should initial pharmacological screening be designed to assess the efficacy of this compound against target pathways?
Methodological Answer:
- Cell-Based Assays : Select cell lines expressing the target protein (e.g., kinase, receptor). Include positive controls (known inhibitors) and vehicle controls. Use dose-response curves (e.g., 10 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
- Data Normalization : Normalize activity data to baseline controls and validate with triplicate runs. Apply statistical tests (e.g., ANOVA) to confirm significance (p < 0.05) .
Q. What in vitro models are most appropriate for evaluating the therapeutic potential of this compound?
Methodological Answer:
- Primary vs. Immortalized Cells : Use primary cells for physiological relevance or immortalized lines for reproducibility. Validate target expression via qPCR or Western blot .
- 3D Culture Systems : For complex disease modeling (e.g., cancer spheroids), integrate 3D cultures to assess penetration and efficacy in tumor-like microenvironments .
Q. Which analytical techniques are critical for verifying the purity and stability of this compound in different formulations?
Methodological Answer:
- Purity Analysis : Combine HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurities. Use Karl Fischer titration for water content assessment .
- Formulation Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and track degradation products via LC-MS .
Q. How can researchers establish appropriate control groups when testing this compound in cellular assays?
Methodological Answer:
- Negative Controls : Use vehicle-only (e.g., DMSO) and untreated cells. Positive Controls : Include compounds with known target modulation (e.g., FDA-approved drugs).
- Blinding : Implement blinded analysis for high-throughput screens to minimize bias .
Advanced Research Questions
Q. What methodologies are effective in reconciling discrepancies between high-throughput screening data and follow-up experimental results for this compound?
Methodological Answer:
- Assay Validation : Replicate hits using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Check for compound interference (e.g., fluorescence quenching) .
- Meta-Analysis : Aggregate data from multiple screens using platforms like PubChem BioAssay. Apply machine learning to identify false positives .
Q. How can advanced pharmacokinetic-pharmacodynamic (PK/PD) modeling be applied to optimize dosing regimens for this compound in preclinical studies?
Methodological Answer:
- In Vivo PK Studies : Measure plasma half-life, Cₘₐₓ, and AUC in rodent models. Use compartmental modeling (e.g., WinNonlin) to predict human-equivalent doses .
- PD Biomarkers : Corrogate exposure with target engagement (e.g., phospho-protein levels via ELISA) to establish exposure-response relationships .
Q. What experimental approaches are recommended to investigate off-target effects and potential toxicity mechanisms of this compound?
Methodological Answer:
Q. In comparative studies, how should researchers statistically validate the superiority of this compound over existing analogs with similar structures?
Methodological Answer:
- Head-to-Head Assays : Test analogs under identical conditions (e.g., same cell line, assay protocol). Use non-inferiority testing with predefined margins (ΔIC₅₀ ≤ 2-fold) .
- Structure-Activity Relationship (SAR) : Quantify contributions of substituents via Free-Wilson analysis or 3D-QSAR modeling .
Q. What integrative data analysis frameworks are suitable for combining omics data with functional assays to elucidate the polypharmacology of this compound?
Methodological Answer:
- Multi-Omics Integration : Merge transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data using platforms like MetaboAnalyst. Apply pathway enrichment (KEGG, GO) to identify modulated networks .
- Network Pharmacology : Construct compound-target-disease networks via Cytoscape to visualize polypharmacology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
